[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 2-formylbenzoate
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Overview
Description
[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 2-formylbenzoate is a complex organic compound that belongs to the benzoxazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 2-formylbenzoate typically involves the reaction of 2-aminophenols with α-bromo-γ-butyrolactone in the presence of a base such as potassium carbonate or sodium hydride. This reaction is carried out in a solvent like N,N-dimethylformamide at room temperature, followed by reduction . Another method involves the annulation of a 1,4-benzoxazine ring to an arene scaffold .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 2-formylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydride for substitution reactions. The reactions are typically carried out under controlled temperatures and in solvents such as dimethylformamide or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo derivatives, while reduction can produce alcohols or other reduced compounds.
Scientific Research Applications
[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 2-formylbenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of [2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 2-formylbenzoate involves its interaction with molecular targets such as enzymes and proteins. The compound’s structure allows it to form hydrogen bonds and π-π interactions, which can influence its binding affinity and specificity. These interactions can modulate the activity of enzymes or alter the conformation of proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinazolinones: These compounds are close electronic analogues of benzoxazinones and share similar structural features and reactivity.
Benzothiophenes: These compounds have a similar benzene ring fused with a heterocycle, but with sulfur instead of oxygen.
Benzoxazines: Other derivatives of benzoxazines with different substituents can also be considered similar.
Uniqueness
Its ability to form stable intramolecular hydrogen bonds and π-π interactions makes it particularly interesting for research in materials science and pharmaceuticals .
Properties
IUPAC Name |
[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 2-formylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO6/c20-8-12-3-1-2-4-13(12)18(23)25-9-15(21)11-5-6-16-14(7-11)19-17(22)10-24-16/h1-8H,9-10H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSKOCWHHHSHPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)COC(=O)C3=CC=CC=C3C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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